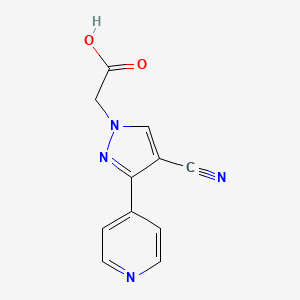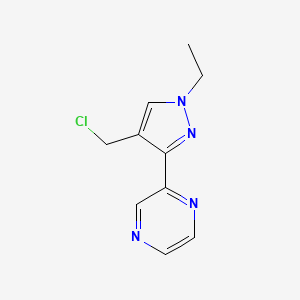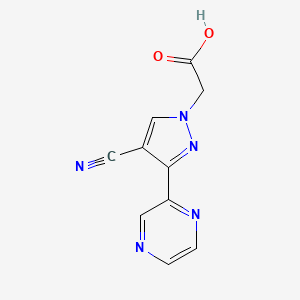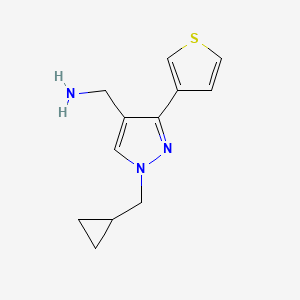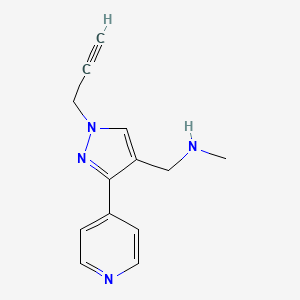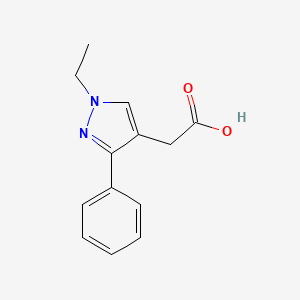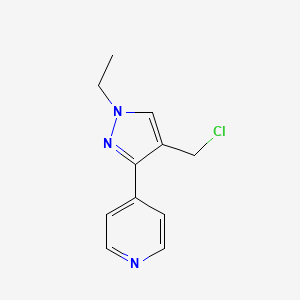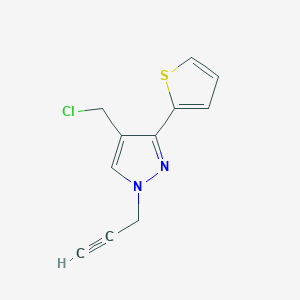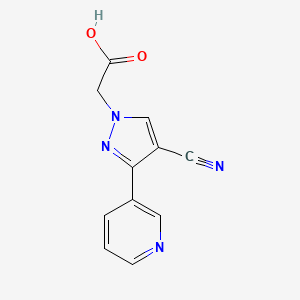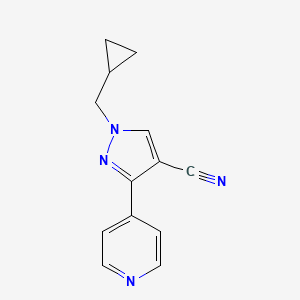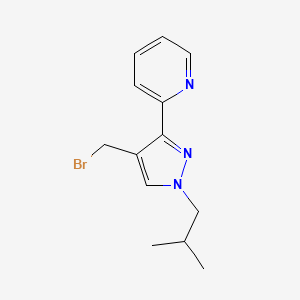
2-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
“2-(Bromomethyl)pyridine hydrobromide” and “4-(Bromomethyl)pyridine hydrobromide” are pyridine derivatives . They serve as versatile intermediates in organic synthesis, particularly useful in the construction of pyridine derivatives, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions. Another method includes the ‘halogen dance’ reaction.Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic techniques such as NMR. Crystallographic analysis can also provide detailed structural information.Chemical Reactions Analysis
“2-Bromo-4-(bromomethyl)pyridine hydrobromide” can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives.Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Molecules
The synthesis and separation of new bifunctional chelate intermediates for time-resolved fluorescence immunoassay applications have been explored, demonstrating the utility of bromomethyl-pyrazolyl-pyridine derivatives in creating efficient chelating agents for biochemical assays (Pang Li-hua, 2009).
Photoreactions and Proton Transfer Studies
Derivatives of pyrazolyl-pyridine have been shown to exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These characteristics make them valuable for studying fundamental chemical processes and designing materials with specific photochemical properties (V. Vetokhina et al., 2012).
Development of Metal-Binding Domains
The reaction of bromomethyl-pyrazolyl-pyridine derivatives with other agents, such as dipicolylamine, has led to the creation of compounds with potential applications in metal coordination chemistry. These developments contribute to our understanding of molecular structures and their interactions with metals, which is critical for catalysis and material science (Clare A. Tovee et al., 2010).
Biomedical Applications
Extensive research has been conducted on the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, revealing their potential in creating therapeutic agents. This research provides insights into the versatility of pyrazolyl-pyridine derivatives in developing compounds with biomedical relevance (Ana Donaire-Arias et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDWYIFBQRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


